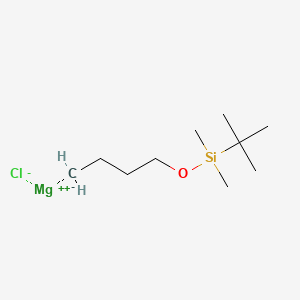
2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)ethan-1-amine is not directly discussed in the provided papers. However, the papers do discuss related compounds and reagents that are used for the derivatization and analysis of biogenic amines, which are structurally related to the compound . Derivatization reagents are crucial for enhancing the detection of amines in complex matrices like wines , and for the analysis of primary amines and aminated carbohydrates .
Synthesis Analysis
While the synthesis of this compound is not explicitly described, the papers provide insights into the synthesis of similar compounds. For instance, the derivatives of histamine, tryptamine, tyramine, and phenylethylamine were synthesized using 1-fluoro-2-nitro-4-(trifluoromethyl)benzene as a derivatization reagent . This suggests that similar methods could potentially be applied to synthesize the compound of interest, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of the compound would likely exhibit characteristics similar to those of the biogenic amines and their derivatives discussed in the papers. For example, the presence of a benzodioxin moiety in the compound suggests that it may have aromatic properties and could participate in pi-pi interactions, which are important for the stability and reactivity of aromatic compounds .
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of this compound, but they do discuss the reactivity of related compounds. The derivatization reagents mentioned are designed to react with primary amines, indicating that the compound could potentially undergo similar reactions with appropriate reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred to some extent from the properties of related compounds discussed in the papers. For example, the derivatives of biogenic amines synthesized in are characterized by high purity and stability, which are important for analytical procedures. The fluorogenic reagent discussed in is hydrophobic and stable in both acidic and basic solutions, suggesting that the compound of interest may also exhibit similar stability and solubility characteristics.
Aplicaciones Científicas De Investigación
Fluorogenic Reagent for Amine Analysis
- 3-Benzoyl-2-quinolinecarboxaldehyde : Used as a precolumn fluorogenic reagent for ultrahigh sensitivity determination of primary amines, including amino acids and hydrolysed protein samples, by micro-column liquid chromatography with laser-induced fluorescence detection (Beale et al., 1989).
Antimicrobial and Antifungal Activities
- Substituted 6-fluorobenzo[d]thiazole Amides : Demonstrated antimicrobial and antifungal activity, comparable to certain medicinal standards (Pejchal et al., 2015).
- 4-(1H-Benz[d]imidazol-2yl)-1,3-thiazol-2-amines : Exhibited antibacterial activity similar to Streptomycin and Benzyl penicillin, and antifungal activity against Fluconazole (Reddy et al., 2010).
Antitumor Properties
- Amino Acid Prodrugs of Antitumor Benzothiazoles : Amino acid conjugation was used to enhance the solubility of antitumor benzothiazoles, showing potential for clinical evaluation (Bradshaw et al., 2002).
Oxy- and Amino-Fluorination
- Mild Intramolecular Fluoro-Cyclisation : Developed for benzylic alcohols and amines to afford fluorinated heterocycles containing 1,3-disubstitution (Parmar et al., 2014).
Multi-Stimuli Responsive Materials
- Half-Cut Cruciform : Exhibited morphology-dependent fluorochromism, potentially useful in applications like security inks (Lu et al., 2016).
Cell Cycle and Apoptosis Regulation
- Isoxazole Derivatives : Induced cell cycle arrest and apoptosis in cancer cell lines, with potential for further biological testing in in vivo colon cancer models (Kumbhare et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-9-3-7(1-2-12)10-8(4-9)5-13-6-14-10/h3-4H,1-2,5-6,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXOORGVJXTGTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)CCN)OCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl (2R,3aS,6aS)-2-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate](/img/structure/B2546306.png)

![2-ethoxy-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2546308.png)

![7-Chloro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2546310.png)

![N-(2-methoxyphenethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2546314.png)





![N-[(2-Sulfamoylthiophen-3-yl)methyl]but-2-ynamide](/img/structure/B2546327.png)